molecular formula C17H9Cl3F3N3O2 B12014246 N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 618443-64-4

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12014246
CAS No.: 618443-64-4
M. Wt: 450.6 g/mol
InChI Key: IJGCNFHWSHJLJL-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinazolinone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Substitution with the Phenyl Group: The final step involves the substitution of the phenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The compound is susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-Trifluoromethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of multiple chlorine atoms and a trifluoromethyl group, which enhance its chemical stability and biological activity. These features distinguish it from similar compounds and contribute to its potential as a versatile chemical and pharmaceutical agent.

Properties

CAS No.

618443-64-4

Molecular Formula

C17H9Cl3F3N3O2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H9Cl3F3N3O2/c18-8-3-10-15(13(20)4-8)24-7-26(16(10)28)6-14(27)25-9-1-2-12(19)11(5-9)17(21,22)23/h1-5,7H,6H2,(H,25,27)

InChI Key

IJGCNFHWSHJLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

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